molecular formula C14H18N2O4S B5819877 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide

2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide

Cat. No. B5819877
M. Wt: 310.37 g/mol
InChI Key: UGKHHZBJQMEXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a thioamide derivative that has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide involves its binding to the mu-opioid receptor. This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have analgesic, anti-inflammatory, and anti-tumor properties.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide in lab experiments is its selectivity for the mu-opioid receptor. This allows for the specific study of this receptor and its downstream signaling pathways. However, a limitation of using 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for research involving 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide. One area of interest is the development of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide analogs with improved selectivity and efficacy. Another area of interest is the study of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's effects on other GPCRs and their downstream signaling pathways. Additionally, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's potential as a therapeutic agent for pain and inflammation warrants further investigation.
In conclusion, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, or 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide, is a chemical compound with potential applications in scientific research. Its selectivity for the mu-opioid receptor allows for the specific study of this receptor and its downstream signaling pathways. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor properties. While there are limitations to its use in lab experiments, 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide's potential as a therapeutic agent and its role in the study of GPCRs make it an area of interest for future research.

Synthesis Methods

The synthesis of 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide involves the reaction of 2,6-dimethoxybenzoyl chloride with morpholine in the presence of a base, followed by the addition of carbon disulfide. The resulting product is purified through recrystallization to obtain 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide in high yield.

Scientific Research Applications

2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to have potential applications in scientific research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in cellular signaling. 2,6-dimethoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to selectively bind to a specific GPCR, the mu-opioid receptor, and can be used as a tool to study its function.

properties

IUPAC Name

2,6-dimethoxy-N-(morpholine-4-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-18-10-4-3-5-11(19-2)12(10)13(17)15-14(21)16-6-8-20-9-7-16/h3-5H,6-9H2,1-2H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKHHZBJQMEXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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